1-Azido-1-(difluoromethyl)cyclopropane

Cycloaddition kinetics Ring strain Bioorthogonal chemistry

1-Azido-1-(difluoromethyl)cyclopropane (CAS 1936730-27-6) is a small-molecule building block (molecular formula C₄H₅F₂N₃; MW 133.10 g/mol) comprising a strained cyclopropane core geminally substituted with an azido group and a difluoromethyl group. This unique structural arrangement positions the compound at the intersection of fluorinated cyclopropane chemistry and click chemistry, enabling applications in medicinal chemistry, chemical biology, and materials science.

Molecular Formula C4H5F2N3
Molecular Weight 133.102
CAS No. 1936730-27-6
Cat. No. B2844223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azido-1-(difluoromethyl)cyclopropane
CAS1936730-27-6
Molecular FormulaC4H5F2N3
Molecular Weight133.102
Structural Identifiers
SMILESC1CC1(C(F)F)N=[N+]=[N-]
InChIInChI=1S/C4H5F2N3/c5-3(6)4(1-2-4)8-9-7/h3H,1-2H2
InChIKeyYMFVPMLPWBVZFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Azido-1-(difluoromethyl)cyclopropane (CAS 1936730-27-6): Structural Identity and Procurement-Relevant Specifications


1-Azido-1-(difluoromethyl)cyclopropane (CAS 1936730-27-6) is a small-molecule building block (molecular formula C₄H₅F₂N₃; MW 133.10 g/mol) comprising a strained cyclopropane core geminally substituted with an azido group and a difluoromethyl group . This unique structural arrangement positions the compound at the intersection of fluorinated cyclopropane chemistry and click chemistry, enabling applications in medicinal chemistry, chemical biology, and materials science . The molecule's quaternary carbon center confers distinct reactivity and stability profiles relative to simpler alkyl azides or non-fluorinated cyclopropane analogs, making its selection consequential in synthesis workflows requiring fluorinated bioisosteres or strain-promoted bioconjugation handles [1].

1-Azido-1-(difluoromethyl)cyclopropane: Why In-Class Compounds Cannot Be Simply Interchanged


While numerous azide-containing or difluoromethyl-substituted cyclopropanes are commercially available, substituting 1-azido-1-(difluoromethyl)cyclopropane with a close analog carries substantial risk of divergent reactivity and physicochemical outcomes. The geminal arrangement of the azido and difluoromethyl groups on a single cyclopropane carbon creates a quaternary center that is absent in vicinal-substituted analogs such as 1-(azidomethyl)-1-(difluoromethyl)cyclopropane (CAS 2243506-50-3) or 2-(azidomethyl)-1,1-difluoro-3-methylcyclopropane [1]. This quaternary architecture fundamentally alters the ring strain distribution and the electronic environment of the azido moiety, which directly impacts cycloaddition kinetics in click chemistry applications and the compound's behavior as a fluorinated building block [2]. Furthermore, the difluoromethyl group in this specific scaffold serves as a hydrogen-bond donor and a bioisostere for hydroxyl or thiol groups—a property that distinguishes it from trifluoromethyl analogs, which lack hydrogen-bond donation capability and exhibit higher lipophilicity [3]. Procurement decisions that overlook these scaffold-specific features may compromise synthetic yields, alter metabolic stability in downstream candidates, or invalidate structure-activity relationship (SAR) hypotheses [4].

1-Azido-1-(difluoromethyl)cyclopropane: Quantitative Differentiators Against Closest Analogs and Alternatives


Ring Strain and Reactivity: Quantifying the Energetic Driving Force of the Cyclopropane Core

The reactivity of 1-azido-1-(difluoromethyl)cyclopropane in strain-promoted azide-alkyne cycloaddition (SPAAC) and other transformations is fundamentally driven by the inherent ring strain of its cyclopropane core. The total ring strain in cyclopropane is approximately 28 kcal/mol, a value that substantially weakens the C–C bonds and renders the ring susceptible to opening reactions not observed in larger, less strained cyclic systems [1]. This strain energy, combined with the electron-withdrawing effect of the geminal difluoromethyl group, enhances the electrophilicity of the cyclopropane carbon bearing the azido group, facilitating nucleophilic attack and cycloaddition events relative to acyclic azides or less-strained heterocyclic azides. While direct kinetic measurements for this specific compound are not reported in the public literature, class-level inference establishes that gem-difluorocyclopropanes exhibit markedly increased reactivity in ring-opening and cycloaddition processes compared to non-fluorinated cyclopropanes, with difluoromethyl substitution further polarizing the C–C bonds and lowering the activation barrier for nucleophilic attack [2].

Cycloaddition kinetics Ring strain Bioorthogonal chemistry

Difluoromethyl vs. Trifluoromethyl: Hydrogen-Bond Donation and Lipophilicity Differentiation

A critical differentiator between 1-azido-1-(difluoromethyl)cyclopropane and its trifluoromethyl-substituted analog is the hydrogen-bond donor capacity of the difluoromethyl (CF₂H) group, a property absent in the chemically and biologically inert trifluoromethyl (CF₃) group [1]. The CF₂H moiety can serve as a fluorinated bioisostere of hydroxyl (–OH) and thiol (–SH) groups while maintaining lower lipophilicity and higher polarity than CF₃ [2]. This distinction has direct consequences for molecular recognition: structure-activity relationship studies on difluoromethyl cyclopropane-containing enzyme inhibitors demonstrated that the CF₂H group's hydrogen-bonding interaction increased inhibitory potency by over 10-fold compared to CF₃ or CH₃ analogs [3]. In procurement contexts, selecting the difluoromethyl variant over the trifluoromethyl analog is essential when the target binding pocket contains hydrogen-bond acceptors or when reduced lipophilicity is desired to improve aqueous solubility and metabolic stability.

Bioisosterism Lipophilicity Hydrogen bonding Medicinal chemistry

LogP and TPSA: Computed Physicochemical Parameters Guiding Bioavailability Optimization

Procurement decisions for building blocks in medicinal chemistry programs are increasingly guided by computed physicochemical parameters that predict oral bioavailability and CNS penetration. 1-Azido-1-(difluoromethyl)cyclopropane exhibits a calculated LogP of 2.0944 and a topological polar surface area (TPSA) of 48.76 Ų . These values position the compound favorably within Lipinski's Rule of Five guidelines (LogP < 5; TPSA < 140 Ų) and suggest moderate lipophilicity conducive to membrane permeability without excessive hydrophobicity that could lead to poor aqueous solubility or high metabolic clearance. In comparison, trifluoromethyl-substituted cyclopropanes typically exhibit higher LogP values due to the increased lipophilicity of the CF₃ group relative to CF₂H [1]. The moderate LogP of this compound (~2.1) offers a balanced profile that may reduce the need for downstream polarity adjustments during lead optimization, a tangible advantage for procurement teams screening building blocks for early-stage drug discovery.

Lipophilicity Bioavailability Drug-likeness Physicochemical profiling

Copper-Free SPAAC Reactivity: Enabling Bioorthogonal Conjugation Without Cytotoxic Catalysts

1-Azido-1-(difluoromethyl)cyclopropane participates in strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes (e.g., DBCO, BCN), proceeding without copper catalysts and with 100% atom efficiency . This copper-free reactivity is critical for biological applications where Cu(I) catalysts are cytotoxic and incompatible with live-cell or in vivo labeling. While specific second-order rate constants (k₂) for this compound are not published, class-level studies on fluoroalkyl azides demonstrate that SPAAC kinetics can be tuned by the electronic nature of substituents, with rate differences exceeding 100-fold depending on the azide-alkyne pairing [1]. The gem-difluoromethyl group adjacent to the azide in this compound is expected to electronically modulate the azide's reactivity in cycloadditions, a feature that distinguishes it from non-fluorinated alkyl azides and may confer orthogonality in multiplexed bioconjugation experiments.

Click chemistry SPAAC Bioconjugation Bioorthogonal chemistry

1-Azido-1-(difluoromethyl)cyclopropane: Optimal Use Cases Driven by Quantitative Differentiation


Medicinal Chemistry: Synthesis of Fluorinated Bioisosteres with Hydrogen-Bond Donor Capacity

1-Azido-1-(difluoromethyl)cyclopropane is optimally deployed in medicinal chemistry programs requiring the replacement of hydroxyl or thiol groups with a metabolically stable, lipophilic hydrogen-bond donor. The difluoromethyl group functions as a bioisostere for –OH and –SH while conferring >10-fold improvements in enzyme inhibitory potency relative to trifluoromethyl or methyl analogs, as demonstrated in structure-activity relationship studies on DFC-containing inhibitors [1]. The compound's cyclopropane core introduces conformational rigidity, reducing entropic penalties upon target binding, while the azido group serves as a versatile synthetic handle for triazole formation or further functionalization [2].

Chemical Biology: Copper-Free Bioorthogonal Labeling of Proteins and Live Cells

The azido group in 1-azido-1-(difluoromethyl)cyclopropane enables strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne-tagged biomolecules in aqueous buffers at room temperature, achieving 100% atom efficiency without cytotoxic copper catalysts [1]. This copper-free reactivity makes the compound suitable for live-cell imaging, protein labeling, and targeted drug delivery applications where CuAAC is incompatible with biological systems. The electron-withdrawing difluoromethyl group adjacent to the azide may further tune cycloaddition kinetics, offering opportunities for orthogonal labeling when paired with differentially reactive alkyne partners [2].

Synthetic Methodology: Construction of N-Difluoromethyl-1,2,3-Triazoles via [3+2] Cycloaddition

1-Azido-1-(difluoromethyl)cyclopropane serves as a direct precursor to N-difluoromethyl-1,2,3-triazoles through Huisgen [3+2] cycloaddition with alkynes or ketone [3+2] cycloadditions [1]. The geminal difluoromethyl group adjacent to the azide remains intact during cycloaddition, enabling the one-step installation of a fluorinated triazole core—a privileged scaffold in medicinal chemistry with demonstrated antibacterial activity against Staphylococcus aureus [2]. The cyclopropane ring's ~28 kcal/mol ring strain enhances the electrophilicity of the azide-bearing carbon, potentially accelerating cycloaddition kinetics relative to acyclic azide analogs .

Lead Optimization: Balancing Lipophilicity and Polarity for Improved ADME Profiles

With a calculated LogP of 2.0944 and TPSA of 48.76 Ų, 1-azido-1-(difluoromethyl)cyclopropane occupies an optimal physicochemical space for oral bioavailability [1]. The moderate lipophilicity (LogP ~2.1) contrasts with the higher LogP values typical of trifluoromethyl-substituted cyclopropanes, reducing the risk of poor aqueous solubility and high metabolic clearance that often plague more lipophilic fluorinated building blocks [2]. Procurement teams can select this compound to introduce fluorine-mediated metabolic stability and hydrogen-bond donor functionality without exceeding desirable lipophilicity thresholds, thereby streamlining lead optimization efforts.

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